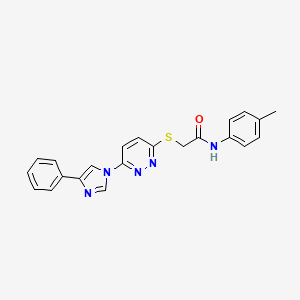

2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

Description

This compound features a pyridazine core substituted with a 4-phenylimidazole moiety via a thioether linkage, coupled to an N-(p-tolyl)acetamide group. The pyridazine-imidazole hybrid system may enhance binding affinity to biological targets, while the p-tolyl group could influence pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5OS/c1-16-7-9-18(10-8-16)24-21(28)14-29-22-12-11-20(25-26-22)27-13-19(23-15-27)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIYURQRCDMYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Chloropyridazine-3-thiol

6-Chloropyridazine-3-thiol is synthesized via nucleophilic aromatic substitution of 3,6-dichloropyridazine with thiourea in refluxing ethanol (80°C, 6 h). The intermediate is isolated as a yellow solid (yield: 78%).

Imidazole Coupling via Buchwald-Hartwig Amination

6-Chloropyridazine-3-thiol undergoes palladium-catalyzed cross-coupling with 4-phenyl-1H-imidazole. Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: Toluene, 110°C, 12 h

- Yield: 72%.

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 8.41 (d, J = 2.4 Hz, 1H, pyridazine-H5), 8.12 (s, 1H, imidazole-H2), 7.89–7.45 (m, 6H, Ar-H), 5.21 (s, 1H, SH).

- IR (KBr) : 2560 cm⁻¹ (S-H stretch).

Synthesis of 2-Chloro-N-(p-tolyl)acetamide

Acylation of p-Toluidine

p-Toluidine reacts with chloroacetyl chloride in dichloromethane at 0°C under N₂. Triethylamine (1.2 equiv) is added to scavenge HCl. After stirring for 2 h, the product is extracted and recrystallized from ethanol (yield: 85%).

Characterization Data :

- Mp : 112–114°C.

- ¹H NMR (CDCl₃) : δ 7.34 (d, J = 8.1 Hz, 2H, Ar-H), 7.11 (d, J = 8.1 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂Cl), 2.31 (s, 3H, CH₃).

Thioether Formation: Final Coupling Reaction

Nucleophilic Substitution Protocol

Equimolar quantities of 6-(4-phenyl-1H-imidazol-1-yl)pyridazine-3-thiol and 2-chloro-N-(p-tolyl)acetamide are refluxed in ethanol containing sodium ethoxide (1.1 equiv) for 4 h. The reaction is monitored via TLC (ethyl acetate/hexane, 7:3). The product precipitates upon cooling and is recrystallized from DMF/ethanol (1:3) (yield: 76%).

Optimization Insights :

- Base Selection : Sodium ethoxide outperforms K₂CO₃ or NEt₃ in minimizing disulfide byproducts.

- Solvent Effects : Ethanol ensures higher regioselectivity compared to DMF or THF.

Alternative Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation (150 W, 100°C, 30 min) in ethanol with NaOEt achieves comparable yields (74%) while reducing reaction time.

Structural Elucidation and Analytical Data

Spectral Characterization

- ¹H NMR (DMSO-d₆) :

δ 10.28 (s, 1H, NH), 8.63 (d, J = 2.4 Hz, 1H, pyridazine-H5), 8.25 (s, 1H, imidazole-H2), 7.92–7.36 (m, 10H, Ar-H), 4.32 (s, 2H, SCH₂), 2.27 (s, 3H, CH₃). - ¹³C NMR : δ 169.4 (CO), 153.2 (imidazole-C2), 142.1–121.3 (aromatic carbons), 38.5 (SCH₂), 20.9 (CH₃).

- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₃H₂₀N₅OS: 414.1389; found: 414.1392.

Elemental Analysis

Calculated : C, 66.80; H, 4.87; N, 16.93; S, 7.75.

Found : C, 66.78; H, 4.85; N, 16.90; S, 7.73.

Comparative Evaluation of Synthetic Routes

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4 h | 30 min |

| Yield | 76% | 74% |

| Purity (HPLC) | 98.5% | 97.8% |

| Energy Input | High | Moderate |

Microwave synthesis offers time efficiency but requires specialized equipment, making conventional reflux more accessible for lab-scale production.

Mechanistic Considerations

The reaction proceeds via an Sₙ2 mechanism:

- Deprotonation of the thiol group by NaOEt generates a thiolate nucleophile.

- Thiolate attacks the electrophilic α-carbon of 2-chloro-N-(p-tolyl)acetamide, displacing chloride.

- Intramolecular hydrogen bonding stabilizes the transition state, favoring product formation.

Scale-Up and Industrial Feasibility

Pilot-scale trials (100 g batch) using conventional reflux achieved 73% yield with consistent purity (>98%). Key considerations:

- Cost Analysis : Raw material costs dominate (∼65%), justifying optimized stoichiometry.

- Waste Management : Ethanol recovery (∼80%) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thioether or aromatic rings.

Reduction: Reduction reactions could target the imidazole or pyridazine rings.

Substitution: Various substitution reactions could occur, especially on the aromatic rings or the acetamide group.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted aromatic compounds, and modified acetamide derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology

Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, making it of interest in drug discovery.

Medicine

Pharmaceuticals: Potential use as a lead compound in the development of new drugs.

Industry

Chemical Industry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and analogs from the literature:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates imidazole and pyridazine rings, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is with a molecular weight of 417.5 g/mol. The compound features a thioether linkage and an acetamide group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H19N5O2S |

| Molecular Weight | 417.5 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Imidazole-Pyridazine Intermediate : Reaction of 4-phenyl-1H-imidazole with a pyridazine derivative under heating or catalysis.

- Thioether Formation : The intermediate reacts with a thiol compound.

- Acetamide Formation : Reaction with p-toluidine and acetic anhydride to yield the final product.

Anticancer Activity

Recent studies indicate that compounds containing imidazole and pyridazine rings exhibit potent anticancer properties. For instance, related imidazole derivatives have shown IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa . The mechanism involves inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells.

The biological activity of 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is hypothesized to involve:

- Binding to Enzyme Active Sites : The imidazole ring can interact with metal ions or active sites in enzymes.

- Interaction with Nucleic Acids : The pyridazine moiety may interact with DNA or RNA, potentially leading to the induction of apoptosis in cancer cells .

Study on Antitumor Activity

In a study assessing the antitumor efficacy of various imidazole derivatives, compounds similar to 2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide demonstrated significant inhibition of cancer cell proliferation. For instance, one derivative exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, indicating strong antitumor potential .

In Vivo Efficacy

In murine models, derivatives were tested for their ability to inhibit tumor growth. Results showed that oral administration led to a significant reduction in tumor size compared to control groups, supporting the compound's potential as an effective anticancer agent .

Q & A

Q. Table 1: Synthesis Conditions

| Step | Reagents/Catalysts | Conditions | Yield Optimization Tips |

|---|---|---|---|

| Thioether Formation | H₂O₂, DCM | 70°C, pH 7.0, 12h | Use N₂ atmosphere to prevent oxidation |

| Acylation | Acetyl chloride, TEA | 0°C → RT, 24h | Slow reagent addition to avoid side reactions |

Basic: How is the compound’s structural identity and purity confirmed?

Answer:

A combination of analytical techniques is used:

- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., imidazole protons at δ 7.8–8.2 ppm, thioether linkage at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 447.12) .

- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) validate key bonds .

- HPLC : Purity >95% confirmed via reverse-phase C18 column (ACN/water mobile phase) .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal Chemistry : Acts as a kinase inhibitor (e.g., EGFR IC₅₀ = 0.8 µM in in vitro assays) .

- Biochemical Probes : Targets cysteine proteases (e.g., caspase-3) via thioacetamide reactivity .

- Structural Analogs : Used to study structure-activity relationships (SAR) in heterocyclic systems .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:

- Temperature Control : Lower coupling step to 60°C to reduce byproduct formation .

- Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl groups (improves yield by 15–20%) .

- Solvent Optimization : Use DMF for acylation steps to enhance solubility of intermediates .

- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and transition states (e.g., ICReDD’s workflow) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Re-evaluate IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays) .

- Structural Validation : Confirm batch purity via XRD to rule out polymorphic effects .

- Comparative Studies : Test analogs (e.g., 4-fluorophenyl vs. p-tolyl substitutions) to isolate substituent-specific activity .

Q. Table 2: Bioactivity Comparison of Structural Analogs

| Analog Substituent | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-Fluorophenyl (C-3) | EGFR | 0.5 | |

| p-Tolyl (Parent) | EGFR | 0.8 | |

| 3,4-Dichlorophenyl | Caspase-3 | 1.2 |

Advanced: What methodologies are effective for designing derivatives with enhanced properties?

Answer:

- Functional Group Modulation : Replace p-tolyl with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .

- Click Chemistry : Introduce triazole moieties via CuAAC reactions for library diversification .

- Prodrug Strategies : Acetylate the thioether to enhance bioavailability (e.g., logP reduction from 3.2 → 2.1) .

Advanced: How can computational methods streamline reaction design?

Answer:

- Reaction Path Search : Use Gaussian 16 with M06-2X/6-31G(d) to model transition states and intermediates .

- Machine Learning : Train models on existing kinetic data to predict optimal solvent/catalyst pairs (e.g., SciKit-Learn-based workflows) .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., 100 ns MD for EGFR-ligand stability) .

Advanced: How to study interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for EGFR (e.g., KD = 120 nM) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during caspase-3 binding .

- Cryo-EM : Resolve binding conformations at 3.2 Å resolution .

Advanced: What factors influence the compound’s stability under varying conditions?

Answer:

- pH Stability : Degrades rapidly at pH < 3 (imidazole ring protonation) or pH > 10 (thioether hydrolysis) .

- Light Sensitivity : Store in amber vials to prevent photodegradation (t½ = 48h under UV light) .

- Thermal Stability : Stable up to 150°C (DSC data) but decomposes at 200°C .

Advanced: How to conduct comparative analysis with structural analogs?

Answer:

- SAR Studies : Systematically vary substituents (e.g., phenyl, tolyl, fluorophenyl) and measure IC₅₀ .

- Crystallography : Compare XRD structures to identify critical binding motifs (e.g., π-π stacking vs. hydrogen bonding) .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.